molecular formula C14H19N3O2 B12945047 Benzyl [1,3'-biazetidin]-3-ylcarbamate

Benzyl [1,3'-biazetidin]-3-ylcarbamate

Cat. No.: B12945047
M. Wt: 261.32 g/mol
InChI Key: VXHOGKKPFIRKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [1,3’-biazetidin]-3-ylcarbamate is a synthetic organic compound that features a benzyl group attached to a biazetidinylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [1,3’-biazetidin]-3-ylcarbamate typically involves the reaction of benzyl chloroformate with 1,3’-biazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Benzyl [1,3’-biazetidin]-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl [1,3’-biazetidin]-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl [1,3’-biazetidin]-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl [1,3’-biazetidin]-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the biazetidine ring.

    Benzylamine: Contains a benzyl group attached to an amine instead of a carbamate.

    Benzyl benzoate: Features a benzyl group attached to a benzoate ester.

Uniqueness

Benzyl [1,3’-biazetidin]-3-ylcarbamate is unique due to the presence of the biazetidine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzyl derivatives and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H19N3O2/c18-14(19-10-11-4-2-1-3-5-11)16-12-8-17(9-12)13-6-15-7-13/h1-5,12-13,15H,6-10H2,(H,16,18)

InChI Key

VXHOGKKPFIRKHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.